molecular formula C13H9F3O2 B6379976 2-Methoxy-4-(2,4,6-trifluorophenyl)phenol CAS No. 1261921-10-1

2-Methoxy-4-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6379976
CAS No.: 1261921-10-1
M. Wt: 254.20 g/mol
InChI Key: SRZDAHDFHZCNII-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2,4,6-trifluorophenyl)phenol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluorophenyl group attached to a phenol ring

Properties

IUPAC Name

2-methoxy-4-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c1-18-12-4-7(2-3-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZDAHDFHZCNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685623
Record name 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-10-1
Record name 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2,4,6-trifluorophenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and 2,4,6-trifluorobenzene.

    Reaction with Methanol: The phenol is reacted with methanol in the presence of a catalyst to introduce the methoxy group.

    Coupling Reaction: The trifluorobenzene is then coupled with the methoxy-substituted phenol using a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2,4,6-trifluorophenyl)phenol undergoes several types of chemical reactions:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The trifluorophenyl group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of partially or fully reduced trifluorophenyl derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(2,4,6-trifluorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(2,4,6-trifluorophenyl)phenol is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

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